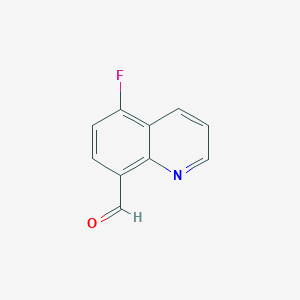

5-Fluoroquinoline-8-carbaldehyde

Vue d'ensemble

Description

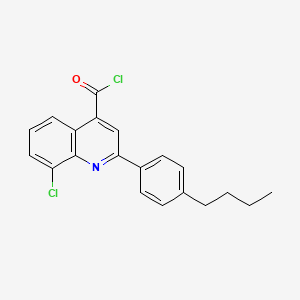

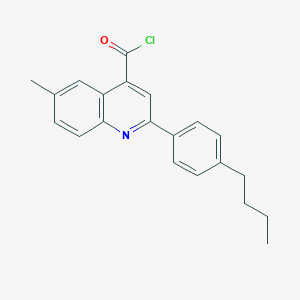

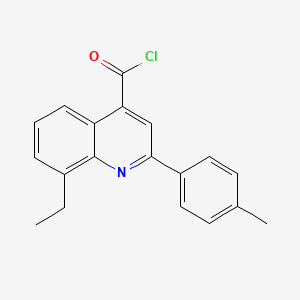

5-Fluoroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Zeleke et al. used the Vilsmeier-Haack reaction to synthesize quinoline-carbaldehyde derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Fluoroquinoline-8-carbaldehyde and its analogs are integral in synthesizing various quinoline compounds. Hamama et al. (2018) discuss the synthesis of quinoline ring systems, including related analogs like this compound, highlighting their significance in constructing fused or binary heterocyclic systems (Hamama et al., 2018). Wantulok et al. (2020) detail the synthesis of selected quinolinecarbaldehydes, including methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis, important for understanding the chemical properties and synthesis pathways of compounds like this compound (Wantulok et al., 2020).

Chemosensor Applications

This compound derivatives are used in chemosensor applications. Jin et al. (2013) synthesized a derivative that showed sensitivity and selectivity to Mg2+, making it a potential fluorescent chemosensor (Jin et al., 2013). In a similar vein, Jiang et al. (2011) developed a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, demonstrating high selectivity for Al3+ in weak acid aqueous conditions, highlighting another chemosensor application of these compounds (Jiang et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, Shah and Raj (2015) discussed the synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives, starting with 2-fluoroquinoline-3-carbaldehyde, for evaluating antimicrobial properties (Shah & Raj, 2015). This indicates the role of this compound derivatives in developing potential antimicrobial agents.

Material Science and Coordination Chemistry

In material science and coordination chemistry, the application of this compound derivatives is evident. For instance, Taherpour et al. (2017) used 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1′-acetyl) ligand, a derivative, to identify Mg2+ cation and investigate its fluorescence emission spectrum mechanism, demonstrating its utility in understanding the electronic properties of such compounds (Taherpour et al., 2017).

Photophysical Properties

Gou et al. (2018) synthesized Cd(II) complexes based on acylhydrazone ligands derived from 8-hydroxyquinoline-2-carbaldehyde and studied their structural and fluorescence properties, indicating the relevance of these derivatives in understanding and developing materials with specific photophysical properties (Gou et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 5-Fluoroquinoline-8-carbaldehyde, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, as a fluoroquinolone, inhibits DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . It binds to the enzyme-DNA complex, forming a ternary complex that blocks the progress of the replication fork . This process likely involves two steps: conversion of the topoisomerase-quinolone-DNA complex to an irreversible form, and generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

Fluoroquinolones are known to interfere with the function of dna gyrase and topoisomerase iv, which disrupts bacterial dna replication and transcription . This leads to downstream effects such as cell death .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of fluoroquinolones generally result in good bioavailability

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to cell death, making it a potent antimicrobial agent .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-Fluoroquinoline-8-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic reactions, impacting the overall biochemical environment . Additionally, this compound can bind to proteins, altering their structure and function, which can have downstream effects on cellular activities.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can lead to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to the accumulation or depletion of specific metabolites, affecting cellular homeostasis. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression patterns. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish with prolonged exposure to light and air . In in vitro studies, the effects of this compound on cellular function can change over time, with initial acute responses followed by adaptive cellular mechanisms. In in vivo studies, long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of temporal considerations in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause toxic effects, including oxidative stress, cellular damage, and organ dysfunction. These dosage-dependent effects are critical for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biochemical impact. Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to particular organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization of this compound can impact cellular energy production and apoptosis, while nuclear localization can affect gene expression and cell cycle regulation.

Propriétés

IUPAC Name |

5-fluoroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVLCVOHYPZDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697429 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260657-31-5 | |

| Record name | 5-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)